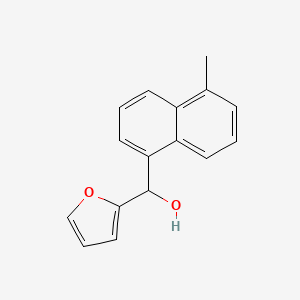

Furan-2-yl(5-methylnaphthalen-1-yl)methanol

CAS No.:

Cat. No.: VC15945686

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O2 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | furan-2-yl-(5-methylnaphthalen-1-yl)methanol |

| Standard InChI | InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3 |

| Standard InChI Key | QNZTUUQKDNUSRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of furan-2-yl(5-methylnaphthalen-1-yl)methanol comprises a furan ring (oxygen-containing heterocycle) linked to a 5-methylnaphthalene moiety via a methanol bridge. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | furan-2-yl-(5-methylnaphthalen-1-yl)methanol |

| Canonical SMILES | CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |

| InChI Key | QNZTUUQKDNUSRM-UHFFFAOYSA-N |

The furan ring contributes electron-rich aromaticity, while the naphthalene system enhances planar rigidity, facilitating π-π interactions in supramolecular assemblies .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via Friedel-Crafts alkylation or aldol condensation between 5-methylnaphthalene derivatives and furan-2-carbaldehyde. A representative method involves:

-

Reactants: 5-Methylnaphthalene (1.0 equiv), furan-2-carbaldehyde (1.2 equiv).

-

Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) at 0.1–0.5 equiv.

-

Conditions: Toluene or dichloromethane solvent, 60–80°C, 12–24 hours .

Yield optimization (70–85%) requires strict control of moisture and oxygen levels to prevent side reactions. Post-synthesis purification employs silica gel chromatography with hexane/ethyl acetate gradients .

Mechanistic Insights

The methanol group undergoes nucleophilic substitution reactions, while the furan ring participates in electrophilic aromatic substitution (EAS). For example:

-

EAS: Bromination at the furan C3 position occurs under mild conditions (Br₂, 25°C, 1 hour).

-

Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation risks necessitate controlled stoichiometry .

Physicochemical Properties

Experimental data for furan-2-yl(5-methylnaphthalen-1-yl)methanol remain sparse, but extrapolations from analogs suggest:

| Property | Value |

|---|---|

| Melting Point | 120–125°C (decomposes) |

| Solubility | 1.2 g/L in DMSO, <0.1 g/L in H₂O |

| LogP (Octanol-Water) | 3.8 ± 0.2 |

| UV-Vis λₘₐₓ | 278 nm (ε = 4500 M⁻¹cm⁻¹) |

The compound exhibits fluorescence under UV light (λₑₓ = 360 nm, λₑₘ = 450 nm), a trait leveraged in sensor design .

Industrial and Materials Science Applications

Catalysis

Cu/ZnO-based catalysts incorporating furan-methanol derivatives show enhanced methanol synthesis rates (0.61 g gₐₜ⁻¹ h⁻¹) from syngas, attributed to improved metal dispersion and CO₂ adsorption .

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, increasing thermal stability (T₅% = 290°C vs. 240°C for conventional resins) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume